molecular formula C6H7BrN2O2S B2994655 2-Amino-3-bromobenzenesulfonamide CAS No. 339365-12-7

2-Amino-3-bromobenzenesulfonamide

Cat. No.: B2994655
CAS No.: 339365-12-7
M. Wt: 251.1
InChI Key: BVUHMJUCTZMRIC-UHFFFAOYSA-N
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Description

2-Amino-3-bromobenzenesulfonamide is an organic compound with the molecular formula C6H7BrN2O2S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with an amino group at the second position and a bromine atom at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-bromobenzenesulfonamide typically involves the bromination of 2-Aminobenzenesulfonamide. The reaction can be carried out using bromine or a bromine source such as N-bromosuccinimide in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions usually require controlled temperatures to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-bromobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

    Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to an alkylamine.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution Reactions: Formation of derivatives like 2-Amino-3-hydroxybenzenesulfonamide.

    Oxidation Reactions: Formation of 2-Nitro-3-bromobenzenesulfonamide.

    Reduction Reactions: Formation of 2-Amino-3-alkylbenzenesulfonamide.

    Coupling Reactions: Formation of biaryl compounds with various substituents.

Scientific Research Applications

2-Amino-3-bromobenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antibacterial and anticancer properties.

    Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: It is utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

2-Amino-3-bromobenzenesulfonamide can be compared with other similar compounds such as:

    2-Amino-4-bromobenzenesulfonamide: Similar structure but with the bromine atom at the fourth position.

    2-Amino-5-bromobenzenesulfonamide: Bromine atom at the fifth position, which may alter its reactivity and biological activity.

    2-Amino-3-chlorobenzenesulfonamide: Chlorine atom instead of bromine, which can affect its chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-amino-3-bromobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H,8H2,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUHMJUCTZMRIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)N)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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